molecular formula C24H27N3O3 B11421805 4-(4-tert-butylphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(4-tert-butylphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11421805
M. Wt: 405.5 g/mol
InChI Key: LSDZIPSCENPUIZ-UHFFFAOYSA-N
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Description

4-(4-tert-butylphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-butylphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[3,4-c]pyrazole structure, followed by the introduction of the tert-butylphenyl, hydroxyphenyl, and methoxyethyl groups through various substitution reactions. Common reagents used in these reactions include organometallic reagents, catalysts, and solvents such as dichloromethane and ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-butylphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The tert-butylphenyl and methoxyethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.

Scientific Research Applications

Structural Representation

The compound features a pyrrolo[3,4-c]pyrazol core, which is known for its diverse biological activities. The presence of various substituents such as tert-butyl, hydroxy, and methoxy groups enhances its chemical reactivity and biological potential.

Antioxidant Properties

Research has indicated that derivatives of pyrazoles exhibit strong radical scavenging activity. For instance, compounds related to the target structure have demonstrated antioxidant capabilities superior to standard antioxidants like ascorbic acid .

Anticancer Activity

The anticancer potential of similar pyrazole derivatives has been investigated extensively. Studies have shown that certain compounds can induce apoptosis in cancer cell lines, suggesting that the target compound may also possess similar properties. For example:

  • Cytotoxicity against Colorectal Carcinoma Cells: Certain pyrazole derivatives have displayed significant cytotoxic effects on colorectal cancer cell lines, indicating a potential pathway for therapeutic development .
  • Mechanisms of Action: The ability to induce apoptotic pathways in tumor cells has been documented for several pyrazole-containing compounds, making them candidates for further investigation in cancer therapy .

Antimicrobial Activity

The antimicrobial efficacy of related compounds has also been studied. Some derivatives have shown good to moderate activity against a range of bacterial strains, suggesting that the target compound could be explored for its antibacterial properties as well .

Case Study 1: Antioxidant Activity Assessment

A study evaluating the antioxidant activity of various pyrazole derivatives found that certain compounds exhibited higher DPPH radical scavenging activity than traditional antioxidants. This suggests a promising application in formulations aimed at oxidative stress reduction.

Case Study 2: Anticancer Screening

In vitro studies conducted on colorectal carcinoma cells demonstrated that specific pyrazole derivatives could significantly inhibit cell proliferation. The most potent compounds induced apoptosis in a dose-dependent manner, highlighting their potential as anticancer agents.

Case Study 3: Antimicrobial Efficacy

A set of synthesized derivatives was tested against common bacterial strains. The results indicated that some compounds had MIC values comparable to established antibiotics, suggesting their viability as new antimicrobial agents.

Mechanism of Action

The mechanism of action of 4-(4-tert-butylphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to enzymes or receptors, leading to modulation of biological processes. For example, its potential anticancer activity may involve inhibition of specific kinases or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-tert-butylphenyl)-3-(2-hydroxyphenyl)-5-(2-ethoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
  • 4-(4-tert-butylphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-thione

Uniqueness

The uniqueness of 4-(4-tert-butylphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and biological activities, making it a valuable compound for various applications.

Biological Activity

The compound 4-(4-tert-butylphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrolo[3,4-c]pyrazolone core, which is known for its pharmacological relevance. The presence of the tert-butyl and methoxyethyl groups may influence its solubility and bioavailability, while the hydroxyphenyl moiety could contribute to its biological interactions.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of compounds related to this class. For instance, derivatives with similar structural motifs showed promising activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile. Notably, compounds with multiple heteroatoms in their side chains exhibited enhanced antibacterial action, suggesting that structural modifications can significantly impact efficacy .

Antioxidant Activity

Research into related compounds has indicated potential antioxidant properties. For example, certain derivatives demonstrated significant inhibition of lipid peroxidation in vitro, with IC50 values considerably lower than standard antioxidants like Trolox. This suggests that the compound may possess radical-scavenging abilities that could be beneficial in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

Compounds with similar structures have also been evaluated for their anti-inflammatory effects. In vitro assays showed that these compounds could inhibit pro-inflammatory cytokine production, indicating potential therapeutic applications in inflammatory diseases. The specific mechanisms of action are still under investigation but may involve modulation of signaling pathways associated with inflammation .

Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of structurally related compounds reported minimum inhibitory concentrations (MICs) against MRSA at 4 μg/mL. This level of activity is comparable to existing antibiotics, highlighting the potential of these compounds as novel antimicrobial agents .

Study 2: Antioxidant Activity Assessment

In another study assessing antioxidant activity through TBARS assays, compounds demonstrated IC50 values ranging from 6.23 μM to 19.6 μM for lipid peroxidation inhibition. These results suggest that modifications to the chemical structure can enhance antioxidant efficacy significantly .

Table 1: Biological Activity Overview

Activity Type Tested Compound MIC/IC50 Value Reference
AntimicrobialRelated Derivative4 μg/mL (MRSA)
AntioxidantRelated Derivative6.23 - 19.6 μM
Anti-inflammatorySimilar StructureInhibition observed

Properties

Molecular Formula

C24H27N3O3

Molecular Weight

405.5 g/mol

IUPAC Name

4-(4-tert-butylphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C24H27N3O3/c1-24(2,3)16-11-9-15(10-12-16)22-19-20(17-7-5-6-8-18(17)28)25-26-21(19)23(29)27(22)13-14-30-4/h5-12,22,28H,13-14H2,1-4H3,(H,25,26)

InChI Key

LSDZIPSCENPUIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2CCOC)NN=C3C4=CC=CC=C4O

Origin of Product

United States

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